

Natural Sources of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 9-Oxo-10,12-octadecadienoic acid

Cat. No.: B1237154

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Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid, or oxylipin, that has garnered significant scientific interest due to its diverse biological activities. This molecule is a derivative of linoleic acid and has been identified in various natural sources, including plants and fungi. Its potential as a peroxisome proliferator-activated receptor alpha (PPAR α) agonist and its antifungal properties make it a promising candidate for further investigation in the fields of metabolic disorders and infectious diseases. This technical guide provides a comprehensive overview of the natural sources of 9-oxo-ODA, quantitative data on its presence, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways.

Natural Occurrences of 9-Oxo-10,12-octadecadienoic Acid

9-oxo-ODA has been isolated and identified from a range of natural sources. The primary documented origins are from the plant and fungal kingdoms.

Plant Sources

- **Tomato (*Solanum lycopersicum*):** Tomatoes are a well-documented source of 9-oxo-ODA.^[1] It has been found in various parts of the tomato fruit, with the highest concentrations

localized in the peel.[2][3] The presence of 9-oxo-ODA in tomatoes suggests its potential role in the plant's defense mechanisms or developmental processes.

- Eggplant Calyx (*Solanum melongena*): The calyx of the eggplant has been identified as another botanical source of 9-oxo-ODA.[4] Traditionally used in folk medicine, the presence of this bioactive compound in eggplant calyx may contribute to its therapeutic effects.

Fungal Sources

- *Gomphus floccosus*: This species of basidiomycete fungus, commonly known as the scaly chanterelle or woolly chanterelle, is a notable fungal source of 9-oxo-ODA.[5] The compound has been isolated from the fruiting bodies of this mushroom, where it is believed to contribute to the fungus's chemical defense system.

Quantitative Data

The concentration of 9-oxo-ODA can vary significantly depending on the natural source, the specific tissue within that source, and the methods of extraction and analysis.

Concentration in Tomato (*Solanum lycopersicum*)

A study by Takahashi et al. (2014) provided a quantitative analysis of 9-oxo-ODA in different tissues of the tomato fruit. The concentrations were determined by ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS).

Tomato Tissue	Condition	Concentration of 9-oxo-ODA ($\mu\text{g/g}$ of tissue weight)
Gelatinous Tissue	Homogenized under liquid nitrogen	~0.002
Sarcocarp	Homogenized under liquid nitrogen	~0.1
Peel	Homogenized under liquid nitrogen	~0.2
Peel	Homogenized for 30 min at 37°C	Increased significantly

Table 1: Concentration of 9-oxo-ODA in different parts of the tomato fruit. Data extracted from Takahashi et al. (2014).[\[2\]](#)

Antifungal Activity of 9-oxo-ODA

The antifungal properties of 9-oxo-ODA have been quantified against several plant pathogenic fungi. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of its potency.

Fungal Species	IC50 (μM)
Phomopsis obscurans	23
Colletotrichum fragariae	>145
Colletotrichum gloeosporioides	>145
Colletotrichum acutatum	>145
Botrytis cinerea	>145
Fusarium oxysporum	>145
Phomopsis viticola	>145

Table 2: Antifungal activity of 9-oxo-ODA against various plant pathogenic fungi. Data represents the half-maximal inhibitory concentration (IC50).

Experimental Protocols

The accurate extraction, isolation, and quantification of 9-oxo-ODA from natural sources are critical for research and development. The following sections detail the methodologies employed in key experiments.

Extraction and Quantification of 9-oxo-ODA from Plant Material (e.g., Tomato)

This protocol is a generalized procedure based on established methods for oxylipin analysis.

1. Sample Preparation and Homogenization:

- Excise the desired plant tissue (e.g., tomato peel).
- Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Lipid Extraction:

- Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
- Add an appropriate volume of ice-cold extraction solvent. A common solvent is a mixture of isopropanol and ethyl acetate, often containing an internal standard (e.g., a deuterated analog of 9-oxo-ODA) for accurate quantification and an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.
- Carefully collect the supernatant containing the lipid extract.
- For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

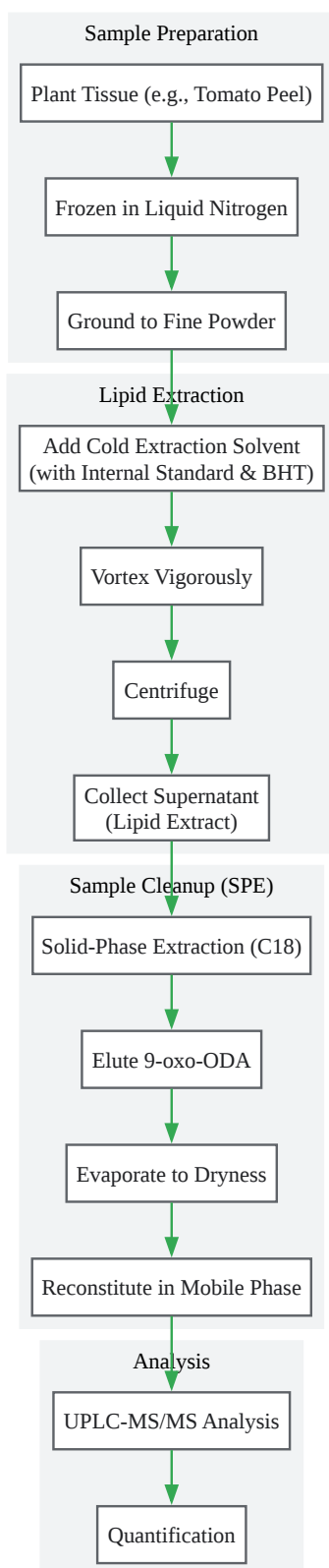
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the lipid extract onto the cartridge.
- Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove polar impurities.
- Elute the oxylipins, including 9-oxo-ODA, with a more non-polar solvent such as methanol or ethyl acetate.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

4. Quantification by UPLC-MS/MS:

- Chromatography: Utilize a reverse-phase UPLC column (e.g., C18). The mobile phase typically consists of a gradient of water with a small percentage of formic acid (for

protonation) and an organic solvent like acetonitrile or methanol with formic acid.

- Mass Spectrometry: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Detection: Monitor for the specific precursor-to-product ion transition for 9-oxo-ODA in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion will be $[M-H]^-$.
- Quantification: Generate a standard curve using a certified reference standard of 9-oxo-ODA. The concentration of 9-oxo-ODA in the sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.



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Fig. 1: Experimental workflow for the extraction and quantification of 9-oxo-ODA.

Bioassay-Guided Fractionation from *Gomphus floccosus*

This protocol outlines the general steps for isolating 9-oxo-ODA from a fungal source based on its antifungal activity.

1. Extraction:

- Dried and powdered fruiting bodies of *Gomphus floccosus* are subjected to sequential solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

2. Bioassay:

- Each solvent extract is tested for its antifungal activity against a panel of test fungi.

3. Fractionation:

- The most active extract (typically the ethyl acetate extract) is subjected to further fractionation using chromatographic techniques such as column chromatography (e.g., silica gel) with a solvent gradient.

4. Bioassay-Guided Isolation:

- Each fraction is tested for antifungal activity to identify the active fractions.
- The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

5. Structure Elucidation:

- The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

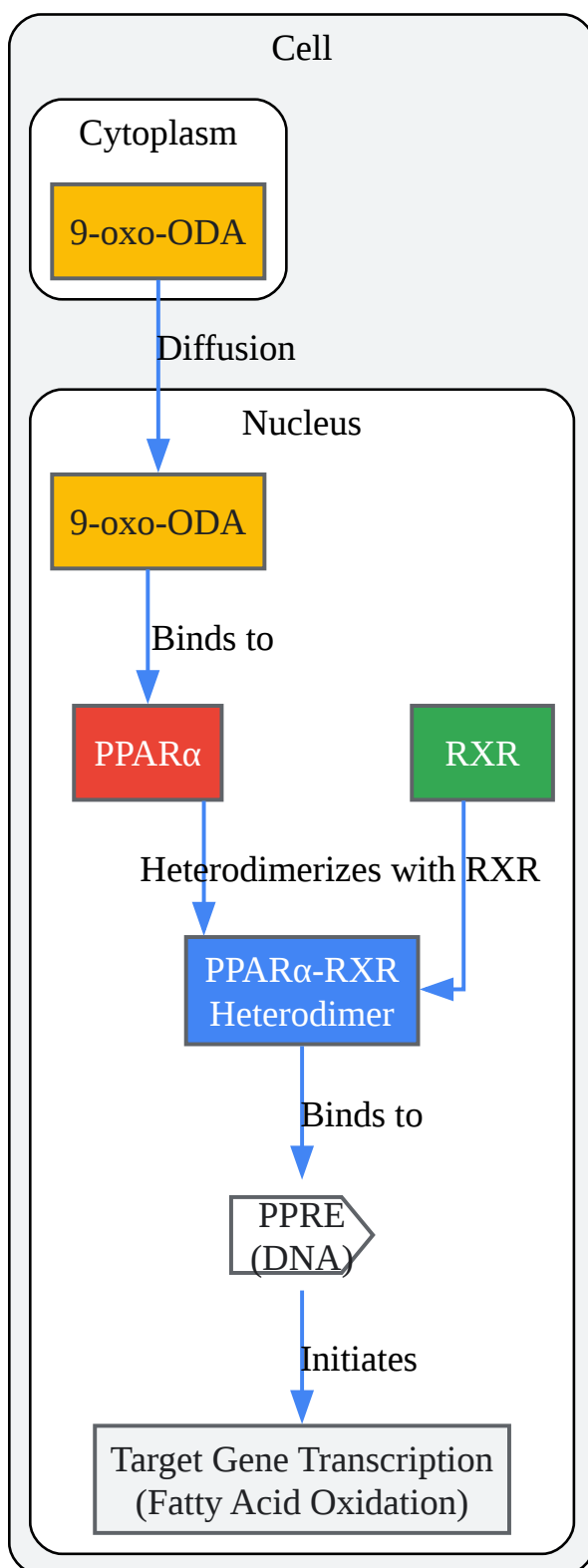
Signaling Pathways

PPAR α Agonism

9-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.^{[1][6][7][8]}

The activation of PPAR α by 9-oxo-ODA follows a well-established mechanism for nuclear receptors:

- **Ligand Binding:** 9-oxo-ODA, being a lipophilic molecule, can cross the cell membrane and enter the nucleus. Inside the nucleus, it binds to the ligand-binding domain (LBD) of PPAR α .
- **Conformational Change and Coactivator Recruitment:** Ligand binding induces a conformational change in the PPAR α protein. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.
- **Heterodimerization:** The ligand-bound PPAR α forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
- **DNA Binding:** The PPAR α -RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes. These DNA sequences are known as Peroxisome Proliferator Response Elements (PPREs).
- **Gene Transcription:** The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of target genes involved in fatty acid uptake, transport, and β -oxidation. This leads to an overall increase in fatty acid catabolism and a reduction in cellular triglyceride levels.



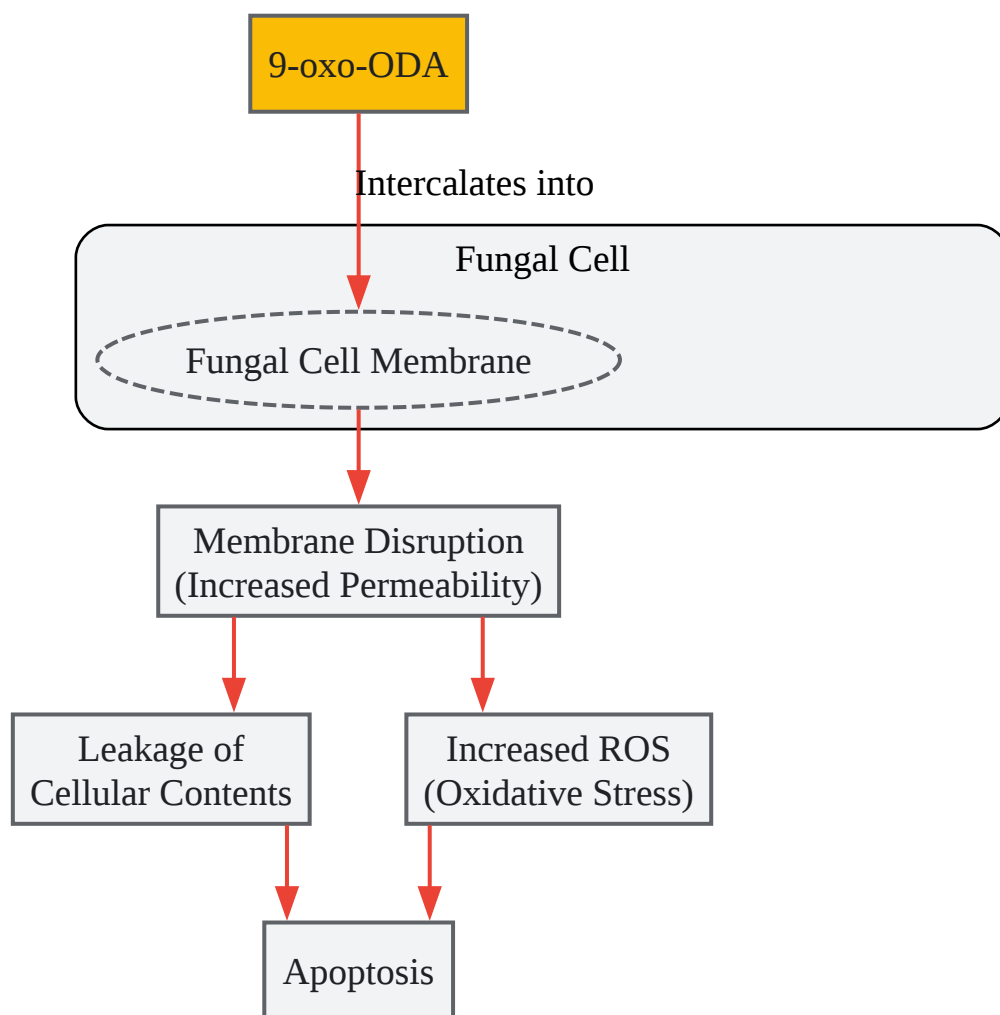
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Fig. 2: Signaling pathway of 9-oxo-ODA as a PPAR α agonist.

Antifungal Mechanism of Action

The antifungal activity of 9-oxo-ODA is primarily attributed to its ability to disrupt the fungal cell membrane. While the precise molecular interactions are still under investigation, the proposed mechanism involves the following steps:

- **Membrane Intercalation:** As a fatty acid derivative, 9-oxo-ODA can insert itself into the lipid bilayer of the fungal cell membrane.
- **Disruption of Membrane Integrity:** The intercalation of 9-oxo-ODA disrupts the normal structure and fluidity of the cell membrane. This can lead to increased membrane permeability.
- **Leakage of Cellular Contents:** The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules, leading to a loss of cellular homeostasis.
- **Induction of Oxidative Stress:** The disruption of membrane function can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the fungal cell.
- **Apoptosis:** The culmination of membrane damage, loss of cellular contents, and oxidative stress can trigger programmed cell death, or apoptosis, in the fungal cell.



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Fig. 3: Proposed antifungal mechanism of action of 9-oxo-ODA.

Conclusion

9-Oxo-10,12-octadecadienoic acid is a naturally occurring oxylipin with significant biological activities. Its presence in common dietary sources like tomatoes and in fungi opens avenues for its exploration as a lead compound in drug discovery and as a functional food ingredient. The well-characterized PPAR α agonism provides a clear mechanism for its potential in managing metabolic disorders. Furthermore, its antifungal properties suggest a role in the development of novel antimicrobial agents. Further research is warranted to fully elucidate its quantitative distribution in a wider range of natural sources, to refine and standardize extraction and analytical protocols, and to further detail the molecular intricacies of its signaling pathways and mechanisms of action.

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